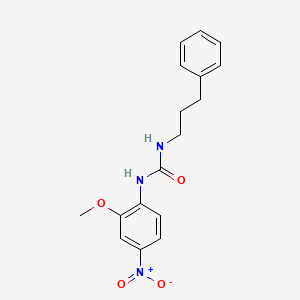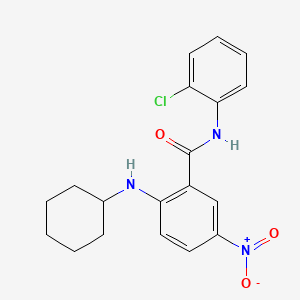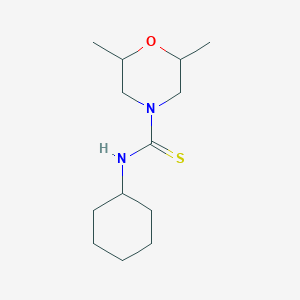
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea, also known as MNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has also been studied for its potential use in immunotherapy, with research suggesting that it may be able to enhance the immune response to cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. The exact mechanism by which N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea exerts its anti-cancer and neuroprotective effects is still being investigated.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells in vitro, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to protect neurons from damage caused by oxidative stress, with studies demonstrating its ability to reduce the production of reactive oxygen species and prevent mitochondrial dysfunction. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has also been shown to enhance the immune response to cancer cells, with research suggesting that it may be able to stimulate the production of cytokines and activate immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research areas. However, there are also limitations associated with the use of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea in laboratory experiments. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea. One area of interest is the development of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea derivatives with improved potency and selectivity. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea and its effects on different cell types. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea may also have potential applications in other research areas, such as infectious diseases and metabolic disorders. Overall, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is a promising compound that has the potential to make significant contributions to scientific research.
Propriétés
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-12-14(20(22)23)9-10-15(16)19-17(21)18-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENOIGLXULBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)
![ethyl 4-({[(4-allyl-5-{[(2-chlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4129518.png)
![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![2-(4-sec-butylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4129534.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4129536.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-chlorobenzyl)-2-methoxyethanamine](/img/structure/B4129538.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4129547.png)




![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129587.png)
